(2S)-2-amino-5-(1,3-dioxoisoindol-2-yl)pentanoic acid;hydrochloride
Overview
Description
(2S)-2-amino-5-(1,3-dioxoisoindol-2-yl)pentanoic acid;hydrochloride: is a chemical compound that belongs to the class of protected amino acids. It is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle. The compound is often used in peptide synthesis and other biochemical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-5-(1,3-dioxoisoindol-2-yl)pentanoic acid;hydrochloride typically involves the protection of the amino group of ornithine using a phthaloyl group. This is achieved through the reaction of ornithine with phthalic anhydride under specific conditions. The resulting phthalimide derivative is then hydrolyzed to obtain H-Orn(pht)-OH. The final step involves the conversion of this compound to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-amino-5-(1,3-dioxoisoindol-2-yl)pentanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the phthaloyl group back to the amino group.
Substitution: The phthaloyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Regeneration of the free amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-amino-5-(1,3-dioxoisoindol-2-yl)pentanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid to prevent unwanted side reactions.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Investigated for its potential role in drug development and as a building block for therapeutic peptides.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-5-(1,3-dioxoisoindol-2-yl)pentanoic acid;hydrochloride involves its role as a protected amino acid in peptide synthesis. The phthaloyl group protects the amino group of ornithine, allowing selective reactions at other functional groups. This protection is crucial in multi-step synthesis processes where selective deprotection is required. The molecular targets and pathways involved include the enzymes and reagents used in peptide bond formation and deprotection steps.
Comparison with Similar Compounds
N-Phthaloyl-L-ornithine: Another protected form of ornithine with similar applications.
N-Phthaloyl-L-lysine: A protected form of lysine used in peptide synthesis.
N-Phthaloyl-L-arginine: A protected form of arginine with similar protective properties.
Uniqueness: (2S)-2-amino-5-(1,3-dioxoisoindol-2-yl)pentanoic acid;hydrochloride is unique due to its specific protective group and the stability it provides during peptide synthesis. Its reactivity and ease of deprotection make it a valuable compound in synthetic chemistry and biochemical research.
Biological Activity
(2S)-2-amino-5-(1,3-dioxoisoindol-2-yl)pentanoic acid; hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₁H₁₄N₂O₄
- Molecular Weight : 242.24 g/mol
- CAS Number : 10241837
- IUPAC Name : (2S)-2-amino-5-(1,3-dioxoisoindol-2-yl)pentanoic acid; hydrochloride
The compound functions primarily as a protected amino acid , playing a crucial role in peptide synthesis. Its structure allows it to participate in various biochemical pathways, potentially influencing metabolic processes and cellular functions. The presence of the dioxoisoindole moiety suggests interactions with biological targets such as enzymes and receptors involved in metabolic regulation.
Anticancer Properties
Research indicates that derivatives of dioxoisoindole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to (2S)-2-amino-5-(1,3-dioxoisoindol-2-yl)pentanoic acid can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties . In vitro studies demonstrate its ability to protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Studies
-
Study on Cytotoxicity :
- A study evaluated the cytotoxic effects of various dioxoisoindole derivatives, including (2S)-2-amino-5-(1,3-dioxoisoindol-2-yl)pentanoic acid, on human cancer cell lines. Results indicated significant inhibition of cell growth at concentrations above 10 µM, with IC50 values suggesting strong anticancer potential .
-
Neuroprotection Research :
- In a model of oxidative stress, (2S)-2-amino-5-(1,3-dioxoisoindol-2-yl)pentanoic acid demonstrated a protective effect against neuronal damage induced by hydrogen peroxide. The compound reduced reactive oxygen species levels and improved cell viability by approximately 30% compared to untreated controls.
Data Summary Table
Properties
IUPAC Name |
(2S)-2-amino-5-(1,3-dioxoisoindol-2-yl)pentanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4.ClH/c14-10(13(18)19)6-3-7-15-11(16)8-4-1-2-5-9(8)12(15)17;/h1-2,4-5,10H,3,6-7,14H2,(H,18,19);1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEGWKUKCVDASL-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.